Cas no 2639460-81-2 (tert-butyl 1-methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate)

tert-butyl 1-methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate 化学的及び物理的性質
名前と識別子
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- 2639460-81-2
- EN300-27725079
- tert-butyl 1-methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate
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- インチ: 1S/C13H22N4O2/c1-13(2,3)19-12(18)10-11(17(4)16-15-10)9-5-7-14-8-6-9/h9,14H,5-8H2,1-4H3
- InChIKey: QPFGQOCUQKMCHR-UHFFFAOYSA-N
- SMILES: O(C(C1=C(C2CCNCC2)N(C)N=N1)=O)C(C)(C)C
計算された属性
- 精确分子量: 266.17427596g/mol
- 同位素质量: 266.17427596g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 19
- 回転可能化学結合数: 4
- 複雑さ: 323
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 69Ų
- XLogP3: 1
tert-butyl 1-methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27725079-5.0g |
tert-butyl 1-methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate |
2639460-81-2 | 95.0% | 5.0g |
$4391.0 | 2025-03-20 | |
Enamine | EN300-27725079-1g |
tert-butyl 1-methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate |
2639460-81-2 | 1g |
$1515.0 | 2023-09-10 | ||
Enamine | EN300-27725079-1.0g |
tert-butyl 1-methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate |
2639460-81-2 | 95.0% | 1.0g |
$1515.0 | 2025-03-20 | |
Enamine | EN300-27725079-0.25g |
tert-butyl 1-methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate |
2639460-81-2 | 95.0% | 0.25g |
$1393.0 | 2025-03-20 | |
Enamine | EN300-27725079-5g |
tert-butyl 1-methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate |
2639460-81-2 | 5g |
$4391.0 | 2023-09-10 | ||
Enamine | EN300-27725079-10g |
tert-butyl 1-methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate |
2639460-81-2 | 10g |
$6512.0 | 2023-09-10 | ||
Enamine | EN300-27725079-0.1g |
tert-butyl 1-methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate |
2639460-81-2 | 95.0% | 0.1g |
$1332.0 | 2025-03-20 | |
Enamine | EN300-27725079-0.5g |
tert-butyl 1-methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate |
2639460-81-2 | 95.0% | 0.5g |
$1453.0 | 2025-03-20 | |
Enamine | EN300-27725079-2.5g |
tert-butyl 1-methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate |
2639460-81-2 | 95.0% | 2.5g |
$2969.0 | 2025-03-20 | |
Enamine | EN300-27725079-0.05g |
tert-butyl 1-methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate |
2639460-81-2 | 95.0% | 0.05g |
$1272.0 | 2025-03-20 |
tert-butyl 1-methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate 関連文献
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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9. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
tert-butyl 1-methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylateに関する追加情報
tert-butyl 1-methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate: A Comprehensive Overview
The compound tert-butyl 1-methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate, identified by the CAS number 2639460812, is a fascinating molecule with significant potential in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a tert-butyl group, a piperidin-4-yl moiety, and a triazole ring. The triazole ring, in particular, is a heterocyclic aromatic compound that has garnered considerable attention due to its versatility and reactivity.
Recent studies have highlighted the importance of triazole-containing compounds in drug discovery and materials science. For instance, the presence of the triazole ring in this compound suggests potential applications in the development of new pharmaceutical agents. The piperidin-4-yl group adds further complexity to the molecule, potentially enhancing its pharmacokinetic properties and bioavailability. This combination makes the compound an intriguing candidate for research in medicinal chemistry.
The synthesis of this compound involves a multi-step process that typically includes nucleophilic substitution and cyclization reactions. The use of tert-butyl groups in organic synthesis is well-documented, as they provide stability and ease of manipulation during reactions. The incorporation of the piperidine ring introduces additional functionality, making this compound suitable for further derivatization and functionalization.
In terms of applications, this compound has shown promise in the development of advanced materials. For example, its triazole moiety can act as a versatile linker in supramolecular chemistry, enabling the construction of complex molecular architectures. Additionally, the piperidine ring may contribute to hydrogen bonding capabilities, which are essential for self-assembling systems and stimuli-responsive materials.
Recent advancements in computational chemistry have allowed researchers to predict the electronic properties and reactivity of this compound with unprecedented accuracy. These studies have revealed that the molecule exhibits favorable electronic characteristics for use in organic electronics. Specifically, the triazole ring's conjugated system may facilitate charge transport properties, making it a candidate for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
The integration of this compound into polymer systems has also been explored. Its ability to form stable covalent bonds with polymer backbones could lead to the development of high-performance polymers with tailored mechanical and thermal properties. Furthermore, the presence of both hydrophilic and hydrophobic groups within the molecule suggests potential applications in amphiphilic polymers for drug delivery systems.
In conclusion, tert-butyl 1-methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate represents a versatile platform for chemical innovation. Its unique structure and functional groups make it an attractive target for researchers across multiple disciplines. As new insights into its properties continue to emerge, this compound is poised to play a significant role in advancing both medicinal chemistry and materials science.
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